molecular formula C14H28O B110164 (E)-11-Tetradecen-1-ol CAS No. 35153-18-5

(E)-11-Tetradecen-1-ol

Cat. No. B110164
CAS RN: 35153-18-5
M. Wt: 212.37 g/mol
InChI Key: YGHAIPJLMYTNAI-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, PubChem ID, etc.



Synthesis Analysis

This involves understanding the chemical reactions or processes used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, reactivity, etc. These properties can often be found in chemical databases or determined experimentally.


Scientific Research Applications

  • Pest Control and Monitoring :

    • (E)-11-Tetradecen-1-ol is utilized as an attractant in pest control, particularly for trapping corn pests. It exhibits a powerful attraction similar to certain isomeric mixtures extracted from male Ostrinia nubilalis, a significant corn pest (Li, Yong, & Aisa, 2008).
    • This compound is identified in sex pheromones of various moth species like the oblique-banded leafroller and the banded sunflower moth, playing a crucial role in attracting males in field tests (Vakenti et al., 1988), (Underhill, Arthur, & Mason, 1986).
  • Synthesis and Identification in Various Species :

    • Research has focused on the synthesis of (E)-11-Tetradecen-1-ol for its application in mimicking natural pheromones (Ishmuratov et al., 1997).
    • It has been identified as a component in the sex pheromone glands of various moths, such as the apple ermine moth and the tobacco budworm moth, demonstrating its widespread occurrence and importance in the insect world (McDonough et al., 1990), (Klun et al., 2004).
  • Role in Insect Behavior :

    • Studies have shown that (E)-11-Tetradecen-1-ol acts as an inhibitor to certain sex attractants in insects, indicating its complex role in modulating insect behavior (Weatherston & Maclean, 1974).
    • It is also involved in the attraction and mating behavior of various moth species, suggesting its critical role in the reproductive cycle of these insects (Neal et al., 1982).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes its toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves identifying areas of further research or potential applications of the compound. It could involve developing new synthetic methods, studying new reactions, exploring its uses in different fields, etc.


For a specific compound like “(E)-11-Tetradecen-1-ol”, you would need to search scientific literature or databases to gather this information. Please note that not all compounds will have information available for all these categories, especially if they are not widely studied. If you have access to scientific databases or journals, they would be the best place to start your search. If not, resources like Google Scholar can also be useful. Remember to evaluate the reliability of your sources and to cite them appropriately in your work.


properties

IUPAC Name

(E)-tetradec-11-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,15H,2,5-14H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHAIPJLMYTNAI-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0035293
Record name (E)-11-Tetradecen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0035293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-11-Tetradecen-1-ol

CAS RN

35153-18-5
Record name (E)-11-Tetradecen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35153-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Tetradecen-1-ol, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035153185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Tetradecen-1-ol, (11E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (E)-11-Tetradecen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0035293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-tetradec-11-enol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.624
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 11-TETRADECEN-1-OL, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2B0SE7A0P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-11-Tetradecen-1-ol
Reactant of Route 2
Reactant of Route 2
(E)-11-Tetradecen-1-ol
Reactant of Route 3
Reactant of Route 3
(E)-11-Tetradecen-1-ol
Reactant of Route 4
Reactant of Route 4
(E)-11-Tetradecen-1-ol
Reactant of Route 5
Reactant of Route 5
(E)-11-Tetradecen-1-ol
Reactant of Route 6
Reactant of Route 6
(E)-11-Tetradecen-1-ol

Citations

For This Compound
104
Citations
JM Li, JP Yong, HA Aisa - Chemistry of Natural Compounds, 2008 - Springer
11-Tetradecen-1-ol acetate is a mixture of geometric isomers with the Z/E-conformations in a 94:6 ratio that is used as an attractant to trap corn pests. It has a powerful attractive action …
Number of citations: 6 link.springer.com
AM El-Sayed, HM Fraser, RM Trimble - The Canadian Entomologist, 2001 - cambridge.org
The sex pheromone of the obliquebanded leafroller, Choristoneura rosaceana (Harris) (Lepidoptera: Tortricidae), from the Niagara Peninsula, Ontario, was investigated using chemical …
Number of citations: 19 www.cambridge.org
J Weatherston, W Maclean - The Canadian Entomologist, 1974 - cambridge.org
The sex-pheromone-producing gland of the eastern spruce budworm, in addition to producing the sex attractant (E)-11-tetradecenal, has been shown by gas chromatographic and …
Number of citations: 43 www.cambridge.org
LB Bjostad, EF Taschenberg, WL Roelofs - Journal of Chemical Ecology, 1980 - Springer
The sex pheromone of the woodbine leafroller,Sparganothis sp., includes (E)-11-tetradecen-1-ol, (Z)-11-tetradecen-1-ol, and (E)-11-tetradecen-1-yl acetate, based on chemical analysis …
Number of citations: 11 link.springer.com
AS Hill, WL Roelofs - Journal of Chemical Ecology, 1979 - Springer
Previously, (Z)-11-tetradecen-1-yl acetate was reported as the sex pheromone of the obliquebanded leafroller,Choristoneura rosaceana (Harris). A mixture of 92% (Z)-11-tetradecen-1-…
Number of citations: 77 link.springer.com
SK Kang, MS Ku, K No, JO Lee - Journal of the Korean Chemical …, 1987 - koreascience.kr
Synthesis and Biological activity test are described for the (E)-11-tetradecen-1-yl acetate and (Z)-11-tetradecen-1-yl acetate, the sex pheromone of the Asiatic leafroller moth (Archippus …
Number of citations: 2 koreascience.kr
ER Mitchell, JH Tumlinson, AH Baumhover - Journal of Chemical Ecology, 1978 - Springer
In field trapping experiments, 16∶1 and 32∶1 blends of (Z)-9-tetradecen-1-ol formate (Z-9-TDF) and (Z)-9-tetradecenal (Z-9-TDAL) caught as manyHeliothis virescens (F.) as 3 virgin …
Number of citations: 27 link.springer.com
M Schwarz, JA Klun, ER Hart… - Environmental …, 1983 - academic.oup.com
The female yellowheaded fireworm produces a pheromone to attract males. GC analysis of washes of ovipositors of single virgin females revealed eight compounds that were identified …
Number of citations: 23 academic.oup.com
JM Vakenti, AP Gaunce, KN Slessor, GGS King… - Journal of Chemical …, 1988 - Springer
(Z)-11-Tetradecen-1-yl acetate, (E)-11-tetradecen-1-yl acetate, and (Z)-11-tetradecen-1-ol were previously reported as the sex pheromone in New York strains of the oblique-banded …
Number of citations: 49 link.springer.com
RW Weires - Environmental Entomology, 1976 - academic.oup.com
Pheromone traps for 11 tortricid species were monitored in apple orchards throughout the Hudson and Champlain Valleys of New York. A click beetle, Melanotus depressus (…
Number of citations: 14 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.